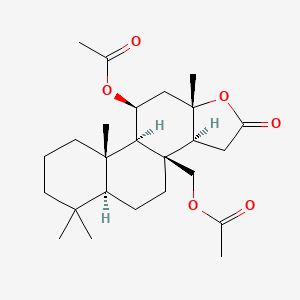
Murrayanolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Murrayanolide is a natural product found in Dendrobeania murrayana with data available.
Applications De Recherche Scientifique
Pharmacological Applications
1.1 Anticancer Activity
Murrayanolide has been studied for its potential anticancer properties. Research indicates that it exhibits cytotoxic effects against several cancer cell lines. For instance, a study demonstrated that this compound induces apoptosis in human cancer cells, suggesting its potential as a therapeutic agent in cancer treatment. The compound's mechanism involves the activation of apoptotic pathways and the inhibition of cell proliferation, making it a candidate for further drug development in oncology .
1.2 Antimicrobial Properties
The compound has also shown significant antimicrobial activity. In vitro studies reveal that this compound can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. This property is particularly valuable in addressing the growing issue of antibiotic resistance . The precise mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Agricultural Applications
2.1 Pest Control
This compound's bioactivity extends to agricultural applications, particularly in pest control. Its natural insecticidal properties make it an attractive alternative to synthetic pesticides. Field trials have indicated that formulations containing this compound can effectively reduce pest populations while minimizing harm to beneficial insects and the environment . This aligns with the increasing demand for sustainable agricultural practices.
2.2 Plant Growth Promotion
Research has also explored this compound's role as a plant growth regulator. It has been shown to enhance growth parameters such as root length and biomass in various crops, potentially improving yield and resilience against environmental stressors . These findings suggest that this compound could be integrated into agricultural practices to promote sustainable crop production.
Biochemical Research
3.1 Enzyme Inhibition Studies
This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies have demonstrated its inhibitory effects on certain cytochrome P450 enzymes, which play critical roles in drug metabolism and synthesis of steroid hormones . This property may have implications for drug interactions and personalized medicine.
3.2 Natural Product Synthesis
The compound is also significant in the field of natural product chemistry, serving as a precursor for synthesizing other bioactive compounds. Researchers are exploring synthetic pathways that utilize this compound as a building block for developing novel therapeutic agents . This highlights its versatility as a chemical scaffold in pharmaceutical development.
Case Studies and Research Findings
Propriétés
Formule moléculaire |
C25H38O6 |
|---|---|
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
[(3aS,3bS,5aS,9aS,9bR,10S,11aS)-10-acetyloxy-6,6,9a,11a-tetramethyl-2-oxo-3a,4,5,5a,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][1]benzofuran-3b-yl]methyl acetate |
InChI |
InChI=1S/C25H38O6/c1-15(26)29-14-25-11-8-18-22(3,4)9-7-10-23(18,5)21(25)17(30-16(2)27)13-24(6)19(25)12-20(28)31-24/h17-19,21H,7-14H2,1-6H3/t17-,18-,19+,21+,23-,24-,25+/m0/s1 |
Clé InChI |
GKCDBEHUUHMDMV-CKTGMZNUSA-N |
SMILES isomérique |
CC(=O)OC[C@@]12CC[C@@H]3[C@@]([C@H]1[C@H](C[C@]4([C@H]2CC(=O)O4)C)OC(=O)C)(CCCC3(C)C)C |
SMILES canonique |
CC(=O)OCC12CCC3C(CCCC3(C1C(CC4(C2CC(=O)O4)C)OC(=O)C)C)(C)C |
Synonymes |
murrayanolide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















